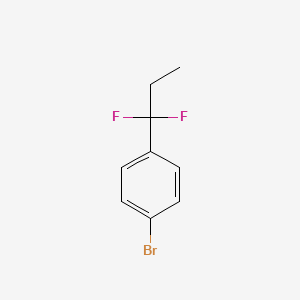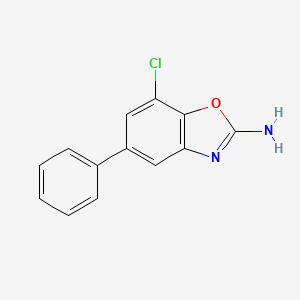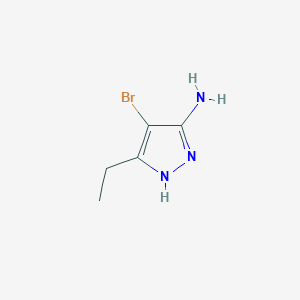
KP-457
概要
説明
KP-457は、腫瘍壊死因子アルファ変換酵素としても知られる、ジスインテグリンおよびメタロプロテアーゼ17(ADAM17)の選択的阻害剤です。この化合物は、特に誘導多能性幹細胞由来血小板の分野において、さまざまな科学研究アプリケーションにおいて顕著な可能性を示しています。
作用機序
KP-457は、ADAM17の活性を選択的に阻害することによって効果を発揮します。この化合物は、ADAM17の触媒ドメインに結合し、標的分子を切断するのを防ぎます。この阻害は、誘導多能性幹細胞由来血小板における糖タンパク質Ibアルファの保持につながり、その機能と安定性を高めます。
類似の化合物との比較
This compoundは、GM-6001やp38マイトジェン活性化プロテインキナーゼ阻害剤などの他の類似の化合物と比較されています。これらの化合物とは異なり、this compoundは、37°Cで機能的なヒト誘導多能性幹細胞由来血小板の産生を効果的に高めます。この独自の特性により、this compoundは科学研究および潜在的な治療的応用において貴重なツールとなっています。
類似の化合物のリスト
- GM-6001
- p38マイトジェン活性化プロテインキナーゼ阻害剤
This compoundは、ADAM17を阻害する選択性と有効性がより高いことから、さらなる研究開発のための有望な化合物となっています .
準備方法
合成経路と反応条件
KP-457は、逆ヒドロキサム酸構造の形成を含む一連の化学反応によって合成されます。合成経路には、通常、特定の試薬と触媒を使用して、目的の分子構造を実現することが含まれます。反応条件は、化合物の純度と有効性を確保するために注意深く制御されます。
工業生産方法
This compoundの工業生産には、最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、高純度試薬と先進的な機器を使用して、一貫した品質を確保することが含まれます。次に、化合物は精製され、ADAM17に対する阻害活性について試験されます。
化学反応の分析
反応の種類
KP-457は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化状態を形成することができます。
還元: this compoundは、適切な還元剤を使用して還元することができます。
置換: この化合物は、特定の官能基が他の官能基と置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、置換反応で一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は高酸化状態の化合物の形成をもたらす可能性があり、一方、還元は低酸化状態の生成物を生成する可能性があります。
科学研究アプリケーション
This compoundは、次のものを含む、幅広い科学研究アプリケーションを持っています。
化学: ADAM17の役割を研究するために、さまざまな化学反応で選択的阻害剤として使用されます。
生物学: 細胞プロセスにおけるADAM17の機能を理解するために、生物学的研究で使用されます。
医学: ADAM17が重要な役割を果たす疾患における潜在的な治療的応用について調査されています。
産業: 輸血目的で、誘導多能性幹細胞由来血小板の製造に使用されます。
科学的研究の応用
KP-457 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the role of ADAM17.
Biology: Employed in biological studies to understand the function of ADAM17 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where ADAM17 plays a critical role.
Industry: Utilized in the production of induced pluripotent stem cell-derived platelets for transfusion purposes.
類似化合物との比較
KP-457 is compared with other similar compounds such as GM-6001 and p38 mitogen-activated protein kinase inhibitors. Unlike these compounds, this compound effectively enhances the production of functional human induced pluripotent stem cell-derived platelets at 37°C. This unique property makes this compound a valuable tool in scientific research and potential therapeutic applications.
List of Similar Compounds
- GM-6001
- p38 mitogen-activated protein kinase inhibitors
This compound stands out due to its higher selectivity and efficacy in inhibiting ADAM17, making it a promising compound for further research and development .
特性
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365803-52-6 | |
| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?
A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]
Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?
A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.
Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?
A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



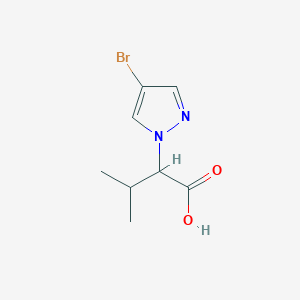
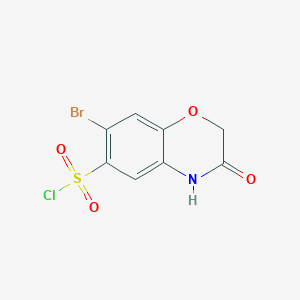
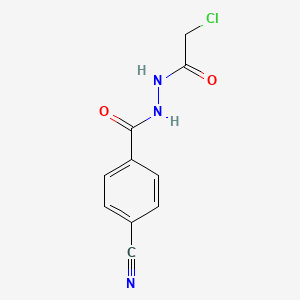
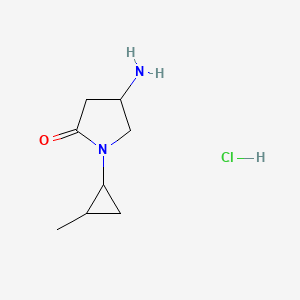

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
